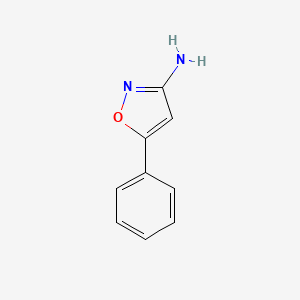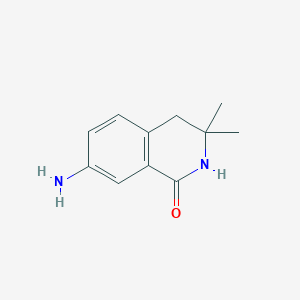
3-Amino-5-phenyl-1,2-oxazol
Übersicht
Beschreibung
5-Phenylisoxazol-3-amine: is a heterocyclic compound with the molecular formula C9H8N2O . It is part of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Phenylisoxazol-3-amine is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds, which are of interest in materials science and organic synthesis .
Biology and Medicine:
In medicinal chemistry, 5-phenylisoxazol-3-amine derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry:
The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and performance .
Wirkmechanismus
Target of Action
Compounds with the five-membered isoxazole, isothiazole, and 1,3,4-thiadiazole heterocycles, which include 5-phenyl-1,2-oxazol-3-amine, are known to possess high potential for biological activity . They are privileged scaffolds for the development of pharmaceutical agents . These compounds are known to bind to key sites of enzymes regulating biological action .
Mode of Action
It is known that the presence of an amino group additionally increases the biopotential of the molecule, and the introduction of an aromatic fragment makes it possible to implement binding with a biotarget by stacking .
Biochemical Pathways
It is known that oxazole-based derivatives have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .
Pharmacokinetics
The compound is known to be a stable liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
It is known that oxazole-based derivatives have a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
It is known that the compound is a stable liquid at room temperature , which could potentially influence its stability under different environmental conditions.
Biochemische Analyse
Biochemical Properties
Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Phenyl-1,2-oxazol-3-amine in laboratory settings. A study on a similar compound, POPOP, showed changes in luminescence over time when the sample was cooled to the temperature of liquid nitrogen .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of similar compounds are often influenced by their interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of similar compounds can be influenced by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-phenylisoxazol-3-amine typically involves the cyclization of benzoylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at elevated temperatures (around 80°C). After the reaction, the mixture is acidified with hydrochloric acid, and the product is extracted and purified .
Industrial Production Methods:
While specific industrial production methods for 5-phenylisoxazol-3-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
5-Phenylisoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenylisoxazol-5-amine
- 4-Methyl-3-phenylisoxazol-5-amine
- 3-Phenylisoxazol-5-ol
- 5-Phenylisoxazole
- 3-Phenylisoxazole
- Ethyl 5-phenylisoxazole-3-carboxylate
- 5-(Bromomethyl)-3-phenylisoxazole
- 3-(5-Phenylisoxazol-3-yl)propanoic acid
- (3-Phenylisoxazol-5-yl)methanol
Comparison:
Compared to its analogs, 5-phenylisoxazol-3-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its derivatives often exhibit enhanced biological activity and stability, making them suitable for drug development and material science .
Eigenschaften
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWHEPWBIADPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6455-31-8 | |
| Record name | 5-phenyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)

![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-(propane-1-sulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2540983.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2540991.png)
